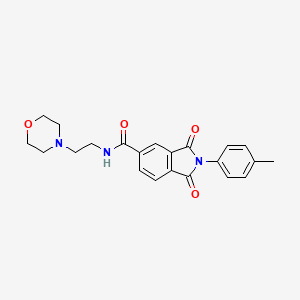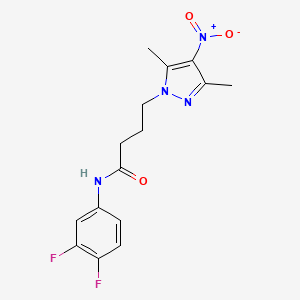![molecular formula C26H24N4O3 B11497583 4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11497583.png)
4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent . This method allows for the efficient formation of the benzimidazole ring system.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. This compound likely exerts its effects by disrupting the function of these targets, leading to the inhibition of cellular processes such as DNA replication, protein synthesis, and cell division .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include other benzimidazole derivatives such as:
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide These compounds share similar structural features but differ in their specific substituents and functional groups, which can affect their biological activity and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-23(25(31)28-18-9-5-4-6-10-18)24(17-13-14-21(32-2)22(15-17)33-3)30-20-12-8-7-11-19(20)29-26(30)27-16/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
DIPWQLMSRKMYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11497512.png)
![2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine](/img/structure/B11497520.png)
![Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B11497527.png)
![2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B11497528.png)



![Cyclohepta[c]pyrrole-4-carboxylic acid, 1,3-dimethyl-8-oxo-2,8-dihydro-, ethyl ester](/img/structure/B11497558.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B11497561.png)
![2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B11497569.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11497613.png)
![6-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11497621.png)
![6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11497622.png)
